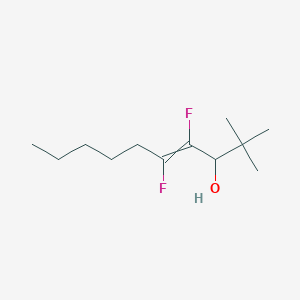
3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a 4-methylphenyl group attached to a pentan-3-yl chain, which is further esterified with 4-methylbenzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate typically involves the esterification reaction between 3-(4-methylphenyl)pentan-3-ol and 4-methylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-(4-methylphenyl)pentan-3-ol and 4-methylbenzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(4-Methylphenyl)pentan-3-ol and 4-methylbenzoic acid.
Reduction: 3-(4-Methylphenyl)pentan-3-ol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The ester bond can be cleaved by esterases, leading to the release of 3-(4-methylphenyl)pentan-3-ol and 4-methylbenzoic acid. These products can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
- 4-Methylbenzoic acid, 3-pentyl ester
- 3-(4-Methylphenyl)pentan-3-yl benzoate
- 3-(4-Methylphenyl)pentan-3-yl 2-methylbenzoate
Uniqueness
3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate is unique due to the presence of both a 4-methylphenyl group and a 4-methylbenzoate ester. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
90139-26-7 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)pentan-3-yl 4-methylbenzoate |
InChI |
InChI=1S/C20H24O2/c1-5-20(6-2,18-13-9-16(4)10-14-18)22-19(21)17-11-7-15(3)8-12-17/h7-14H,5-6H2,1-4H3 |
InChIキー |
QIEAQHDTFAOYMW-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C1=CC=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


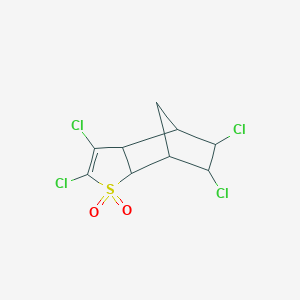
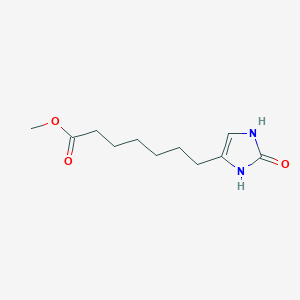
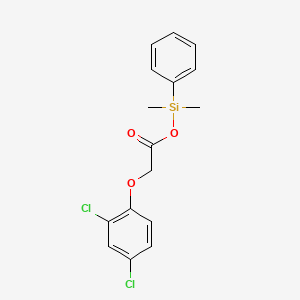
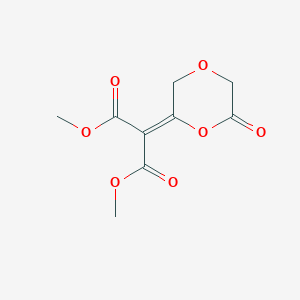
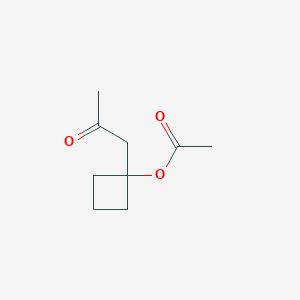
![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)


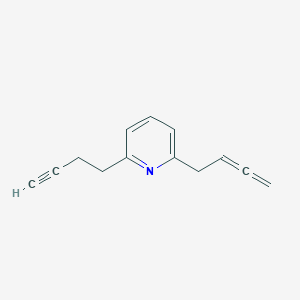
![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)
